molecular formula C16H18O4 B150070 Perilloxin CAS No. 263249-77-0

Perilloxin

Cat. No. B150070
M. Wt: 274.31 g/mol
InChI Key: SOTPZHKVANVGAN-CQSZACIVSA-N
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Description

Perilloxin is a novel compound isolated from the dichloromethane extract of the stems of Perilla frutescens var. acuta. It is a prenylated 3-benzoxepin derivative and has been identified as a cyclooxygenase inhibitor with potential anti-inflammatory properties. The structure of perilloxin was elucidated using various spectroscopic methods, revealing it as (-)-(R)-5-methoxy-2,3-dihydrofuro[2, 3-g] benzoxepin .

Synthesis Analysis

While the provided papers do not detail the synthesis of perilloxin, the isolation process involved bioassay-guided fractionation, which suggests that perilloxin was obtained through natural extraction methods rather than chemical synthesis. The isolation was driven by the search for compounds with inhibitory activity against cyclooxygenase-1 .

Molecular Structure Analysis

Perilloxin's molecular structure was determined through a combination of UV, MS, (1)H and (13)C NMR, NOE, (1)H-(13)C COSY, and HMBC spectral data. These techniques allowed for the identification of its unique 3-benzoxepin core, which is prenylated and contains a methoxy group .

Chemical Reactions Analysis

The specific chemical reactions involving perilloxin are not described in the provided papers. However, its activity as a cyclooxygenase inhibitor implies that it interacts with the enzyme to prevent the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Physical and Chemical Properties Analysis

The physical and chemical properties of perilloxin, such as solubility, melting point, and stability, are not detailed in the provided papers. However, its inhibitory activities against cyclooxygenase-1 were quantified, with IC(50) values of 23.2 microM, indicating its potency as an inhibitor .

Relevant Case Studies

No specific case studies involving perilloxin were provided in the papers. However, the discovery of perilloxin as a cyclooxygenase inhibitor highlights its potential for therapeutic applications in conditions where the inhibition of this enzyme is beneficial, such as in the treatment of inflammation and pain .

Scientific Research Applications

Cyclooxygenase Inhibition

Perilloxin, a novel prenyl 3-benzoxepin derivative isolated from Perilla frutescens var. acuta, has been identified as an inhibitor of cyclooxygenase-1. Its structure was determined using various spectral data, and it showed inhibitory activities with an IC50 value of 23.2 µM (Liu, Steigel, Reininger, & Bauer, 2000).

Pain Management and Cancer Treatment

Resiniferatoxin (RTX), a potent agonist for the transient receptor potential vanilloid 1 (TRPV1) receptor, has shown promise in pain management, particularly in cases of bone cancer. It selectively targets and permanently deletes TRPV1-expressing C-fiber neuronal cell bodies, offering effective pain relief in animal models without significant long-term side effects (Brown, Agnello, & Iadarola, 2015).

Potential in Neuropathic Pain Mitigation

Clinical trials have been exploring the potential of topical resiniferatoxin treatment for neuropathic pain conditions like diabetic polyneuropathy and postherpetic neuralgia. Its interaction with the vanilloid receptor, expressed by primary sensory neurons mediating pain perception, suggests its role in desensitizing pain pathways (Appendino & Szallasi, 1997).

Inflammatory Hyperalgesia Inhibition

Resiniferatoxin has been studied for its ability to selectively inhibit inflammatory hyperalgesia. By targeting the TRPV1 receptor, RTX application can significantly inhibit inflammatory nociception while maintaining normal sensory functions (Neubert et al., 2008).

Implications in Gastrointestinal Regulation

Research indicates that capsaicin, which shares the vanilloid receptor with resiniferatoxin, acts on a different subtype of the vanilloid receptor in vagal afferents, suggesting possible implications in gastrointestinal regulation (Holzer, 1998).

Role in Bladder Function

Studies have shown that vanilloids like RTX impact bladder function, particularly in the treatment of neurogenic detrusor overactivity. Their action on the TRPV1 receptor in the bladder suggests their role in modulating autonomous bladder contractile activity (Gevaert et al., 2007).

properties

IUPAC Name

2-[(2R)-5-methoxy-2,3-dihydrofuro[3,2-i][3]benzoxepin-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-16(2,17)14-9-10-8-13(18-3)11-4-6-19-7-5-12(11)15(10)20-14/h4-8,14,17H,9H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTPZHKVANVGAN-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=CC(=C3C=COC=CC3=C2O1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1CC2=CC(=C3C=COC=CC3=C2O1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perilloxin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
J Liu, A Steigel, E Reininger… - Journal of natural products, 2000 - ACS Publications
Two novel prenyl 3-benzoxepin derivatives, perilloxin (1) and dehydroperilloxin (2), were isolated from the dichloromethane extract of the stems of Perilla frutescens var. acuta. Their …
Number of citations: 64 pubs.acs.org
WC Wertjes - 2020 - ideals.illinois.edu
… Studies toward utilizing this method in concise syntheses of natural products perilloxin and … Selective methylation of the hydroquinone oxygen would produce perilloxin (5). These last …
Number of citations: 0 www.ideals.illinois.edu
Z Siddiqi, WC Wertjes, D Sarlah - Journal of the American …, 2020 - ACS Publications
Direct epoxidation of aromatic nuclei by cytochrome P450 monooxygenases is one of the major metabolic pathways of arenes in eukaryotes. The resulting arene oxides serve as …
Number of citations: 48 pubs.acs.org
B Mandal, I Karmakar… - Chemistry & Biodiversity, 2022 - Wiley Online Library
Benzo‐oxepines and dibenzo‐oxepines, a unique class of naturally occurring secondary metabolites, are distributed mainly in plants and fungi and have received much attention from …
Number of citations: 2 onlinelibrary.wiley.com
SM Jachak - Current medicinal chemistry, 2006 - ingentaconnect.com
Non-steroidal anti-inflammatory drugs (NSAIDs) are of huge therapeutic benefit in the treatment of rheumatoid arthritis and various types of inflammatory conditions. The target for these …
Number of citations: 108 www.ingentaconnect.com
RS Dwivedi - Alternative Sweet and Supersweet Principles: Natural …, 2022 - Springer
… The plant produces the natural product perilloxin, (3-benzoxepin moiety) which inhibits the enzyme cyclooxygenase with an IC of 23.2 uΜ [62]. Non-steroidal anti-inflammatory drugs …
Number of citations: 0 link.springer.com
TN Nguyen, LT Tam, H Pham Thi Mai… - Natural Product …, 2023 - Taylor & Francis
… previously reported prenylated 3-benzoxepin perilloxin revealed a close similarity, except for the respective replacement of a propan-2-ol and a methylene in perilloxin by a propan-1,2-…
Number of citations: 1 www.tandfonline.com
RG Doveston - 2012 - etheses.whiterose.ac.uk
The first total synthesis of (±)-janoxepin I, an antiplasmodial oxepine-pyrimidinone natural product isolated from the fungus Aspergillus janus is described herein. Chapter 1 provides an …
Number of citations: 1 etheses.whiterose.ac.uk
J Yang, J Du, F Yu, R Li, J Zhong - Phytochemistry Letters, 2022 - Elsevier
Two new compounds, named edensa acid (1), and edensaoside A (2), as well as twenty-nine known compounds (3–31) were isolated from the aerial parts of Elsholtzia densa Benth. …
Number of citations: 1 www.sciencedirect.com
GR Newkome - Progress in Heterocyclic Chemistry, 2001 - books.google.com
In the nineties, there has been a continuing trend from synthetic studies of classical “crown ethers” towards polyazamacromolecules and the introduction of multiple heteroatoms, …
Number of citations: 3 books.google.com

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